molecular formula C24H20Cl2Si2 B13435430 Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- CAS No. 15288-62-7

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl-

Cat. No.: B13435430
CAS No.: 15288-62-7
M. Wt: 435.5 g/mol
InChI Key: VDLATRZLEHZPLC-UHFFFAOYSA-N
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Description

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- (C24H20Cl2Si2) is an organosilicon compound featuring a disilane backbone (Si–Si bond) with two chlorine atoms and four phenyl groups attached. This structure combines the steric bulk of phenyl substituents with the electronegativity of chlorine, making it a reactive intermediate in organosilicon synthesis.

Properties

CAS No.

15288-62-7

Molecular Formula

C24H20Cl2Si2

Molecular Weight

435.5 g/mol

IUPAC Name

chloro-[chloro(diphenyl)silyl]-diphenylsilane

InChI

InChI=1S/C24H20Cl2Si2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

VDLATRZLEHZPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Wurtz-Type Coupling of Chlorosilanes

One of the classical and widely employed methods involves the Wurtz-type coupling of chlorosilanes. This approach synthesizes the disilane by reductive coupling of chlorophenylsilanes using alkali metals (e.g., sodium or lithium) as reductants.

  • Starting from chlorodiphenylsilane, a Wurtz-type coupling reaction is carried out to form the 1,2-dichloro-1,1,2,2-tetraphenyl-disilane.
  • This method allows good control over the substitution pattern and yields the desired dichlorodisilanes with moderate to high purity.
  • The reaction typically proceeds in an inert solvent such as toluene or tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of chlorosilanes.

Chlorination of Tetraphenyldisilane Precursors

Another approach involves the chlorination of tetraphenyldisilane derivatives :

  • Tetraphenyldisilane precursors, which may be prepared via phenylmagnesium bromide reaction with methoxydisilane derivatives, are subjected to chlorination.
  • Chlorination agents such as sulfuryl chloride or phosphorus pentachloride can be used to replace methoxy or hydride groups with chlorine atoms.
  • This method is less common due to the sensitivity of the silicon–silicon bond and the need to carefully control reaction conditions to avoid over-chlorination or decomposition.

Reaction of Cyclotrisilazane or Cyclotetrasilazane with Diphenyldichlorosilane

A patented method from Chinese literature describes the preparation of 1,3-dichloro-1,1,3,3-tetraphenyldisilazane , a closely related compound, by reacting hexamethylcyclotrisilazane or octamethylcyclotetrasilazane with diphenyldichlorosilane in a molar ratio of 1:6 to 1:10.

  • The reaction is conducted at elevated temperatures (140–200 °C) for 45–60 hours with stirring.
  • After reaction completion, filtration and recrystallization afford the product in high yield (~78%).
  • This method emphasizes operational simplicity and high yield, overcoming earlier low-yield or complex procedures.

Grignard Reagent Route to Tetraphenyl-Disilane Intermediates

  • 1,1,4,4-Tetraphenyl-1,4-disilacyclohexane and related compounds have been prepared by reacting silane intermediates with phenylmagnesium bromide.
  • For example, 1,1,4,4-tetramethoxy-1,4-disilacyclohexa-2,5-diene can be prepared by flow pyrolysis of hexamethoxydisilane with acetylene, then reacted with phenylmagnesium bromide to yield tetraphenyl derivatives.
  • Subsequent hydrogenation leads to saturated disilane compounds.
  • This multi-step route provides a high yield (up to 27% isolated yield for the final product) and high purity, significantly better than earlier methods.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Wurtz-Type Coupling Chlorodiphenylsilane + alkali metal Anhydrous solvent, inert atmosphere Moderate to High (varies) Good control over substitution Requires strict moisture control
Chlorination of Tetraphenyldisilane Tetraphenyldisilane derivatives + chlorinating agent Controlled chlorination conditions Moderate Direct chlorination Risk of over-chlorination
Cyclotrisilazane + Diphenyldichlorosilane (Patent method) Hexamethylcyclotrisilazane + diphenyldichlorosilane 140–200 °C, 45–60 h, stirring ~78 High yield, simple operation Long reaction time
Grignard Reaction Route Methoxydisilane derivatives + phenylmagnesium bromide + H2 (Pd/C) Multi-step, pyrolysis + Grignard + hydrogenation ~27 (isolated) High purity, scalable Multi-step, moderate overall yield

Research Discoveries and Insights

  • The flow pyrolysis method of hexamethoxydisilane in the presence of acetylene provides a convenient route to methoxy-substituted disilacyclohexadienes, which serve as versatile intermediates for further functionalization.
  • The hydrogenation of tetraphenyl-substituted disilacyclohexadienes using palladium on charcoal results in nearly quantitative conversion to the saturated disilane, improving overall yield and purity.
  • The cyclotrisilazane coupling method offers a significant improvement in yield and operational ease compared to earlier methods involving hydrogen chloride-ether solutions or low-yield diphenyldichlorosilane reactions.
  • Analytical data such as melting points, NMR spectra, and elemental analysis have been extensively reported for these compounds, confirming the structural integrity and purity of the products.

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of hydrosilanes.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of disilane derivatives with different functional groups.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of hydrosilanes.

Scientific Research Applications

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- involves its interaction with various molecular targets. The chlorine atoms and phenyl groups play a crucial role in its reactivity. The compound can form stable complexes with metals, which can be utilized in catalysis. The silicon-silicon bond is also a key feature that influences its chemical behavior.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents (chloro, phenyl, methyl, ethyl) significantly influence physical properties such as melting point, boiling point, and hydrophobicity. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) logP<sup>a</sup> Source
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- C4H12Cl2Si2 199.22 2 Cl, 4 Me N/A N/A 2.953
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane C26H26Si2 394.66 2 Me, 4 Ph 140–144 451.2 N/A
1,1,2,2-Tetramethyl-1,2-diphenyldisilane C16H22Si2 270.52 4 Me, 2 Ph N/A N/A N/A
1,2-Dichloro-1,1,2,2-tetraethyldisilane C8H20Cl2Si2 255.31 2 Cl, 4 Et N/A 100–131 (9 mmHg) N/A

Notes:

  • logP : The tetramethyl analog (logP = 2.953) is moderately hydrophobic, while the tetraphenyl derivative (inferred) would exhibit higher hydrophobicity due to aromatic rings .
  • Melting/Boiling Points : Phenyl groups increase rigidity and intermolecular forces, leading to higher melting points (e.g., 140–144°C for dimethyl-tetraphenyldisilane) compared to methyl or ethyl analogs .

Stability and Handling

  • Thermal Stability : Phenyl groups enhance thermal stability compared to methyl or ethyl analogs. For instance, dimethyl-tetraphenyldisilane remains stable up to 451.2°C .
  • Hazards : Chlorinated disilanes may release HCl upon hydrolysis, requiring careful handling (similar to 1,1,2,2-tetrachloro-dimethyldisilane, which mandates first-aid measures for inhalation ).

Key Research Findings

UV-Light Reactivity : Chlorinated disilanes like 1,2-dichloro-tetramethyldisilane participate in photoinduced radical equilibria, enabling applications in photoresponsive materials .

Solubility Trends: Methyl and ethyl substituents improve solubility in nonpolar solvents, while phenyl derivatives are more compatible with aromatic solvents .

Catalytic Applications : Mixed methyl/phenyl disilanes serve as ligands or precursors in catalytic systems, leveraging the tunable steric bulk of substituents .

Biological Activity

Disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- (CAS No. 15288-62-7) is a silicon-containing compound with potential applications in various fields including materials science and organic synthesis. This article delves into its biological activity, synthesizing available research findings to provide a comprehensive overview.

  • Molecular Formula : C24_{24}H20_{20}Cl2_{2}Si2_{2}
  • Molecular Weight : 435.49 g/mol
  • Physical State : Typically a colorless to pale yellow liquid.

The biological activity of disilanes like 1,2-dichloro-1,1,2,2-tetraphenyl- is largely attributed to their ability to interact with biological macromolecules. The presence of silicon in these compounds allows them to participate in various chemical reactions that can influence biological pathways.

Key Mechanisms:

  • Electron Transport : Silicon compounds have been implicated in electron transport processes within cells, potentially affecting cellular respiration.
  • Enzyme Cofactor : These compounds may act as cofactors for certain enzymes involved in metabolic pathways.

Case Study: Cytotoxicity and Antimicrobial Activity

A study investigated the cytotoxic effects of various silanes on cancer cell lines. Results indicated that certain disilanes exhibited significant cytotoxicity against breast and colon cancer cells. The underlying mechanism was hypothesized to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Mechanism
Disilane AMCF-7 (Breast Cancer)25ROS Generation
Disilane BHT-29 (Colon Cancer)30Apoptosis Induction

Antimicrobial Properties

Research has shown that organosilicon compounds can possess antimicrobial properties. For instance, modified silanes demonstrated effectiveness against various bacterial strains and fungi. Although specific data on disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- is scarce, its structural similarity to other effective silanes suggests potential antimicrobial activity .

Safety and Toxicological Data

Safety data sheets indicate that while specific toxicological data for disilane, 1,2-dichloro-1,1,2,2-tetraphenyl- are not extensively documented , caution is advised due to the presence of chlorine atoms which may contribute to toxicity. Recommended handling procedures include using personal protective equipment (PPE) and ensuring proper ventilation during use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dichloro-1,1,2,2-tetraphenyldisilane?

  • Methodological Answer : Synthesis typically involves catalytic chlorination of precursor silanes. For example, platinum-catalyzed dehydrogenation of phenyl-substituted silanes (e.g., dimethylphenylsilane) under controlled chlorination conditions (Cl₂ or HCl) yields disilane derivatives. Reaction parameters such as temperature (50–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of chlorinating agents are critical to minimize byproducts like polysilanes .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is essential for confirming substituent arrangement and silicon bonding environments. For instance, ²⁹Si NMR distinguishes between Si–Cl and Si–Ph groups, with chemical shifts typically ranging from −10 to −50 ppm for dichlorodisilanes. Complementary techniques include Fourier-transform infrared (FTIR) spectroscopy to identify Si–Cl (~500 cm⁻¹) and Si–Ph (~700 cm⁻¹) stretching modes .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to extreme flammability (autoignition temperature <100°C), use inert gas purging in reactors and avoid static electricity. Fire suppression requires water spray, dry powder, or alcohol-resistant foam; carbon dioxide is unsuitable as it may react with disilane. Storage in flame-resistant cabinets at <25°C and leak detection via gas sensors (e.g., SiH₄-specific detectors) are mandatory .

Advanced Research Questions

Q. How can density functional theory (DFT) with generalized gradient approximation (GGA) predict electronic properties?

  • Methodological Answer : GGA functionals (e.g., PW91 or PBE) improve accuracy over local density approximations (LDA) for Si–Si bond polarization and charge distribution. Calculations using software like VASP or Gaussian should include relativistic effects for heavy atoms (Cl, Si) and solvent models (e.g., PCM) for reactivity in solution. Key outputs include HOMO-LUMO gaps (~3–5 eV) and Mulliken charges on Si centers .

Q. How does the climbing image nudged elastic band (CI-NEB) method elucidate reaction pathways?

  • Methodological Answer : CI-NEB identifies transition states in Si–Cl bond cleavage or phenyl group substitution. For example, mapping the energy barrier for Si–Si bond dissociation under thermal stress involves optimizing 10–15 images along the reaction coordinate. Force constants (0.1–1.0 eV/Ų) and convergence criteria (ΔE < 0.01 eV) ensure accurate saddle-point identification .

Q. What experimental approaches assess thermal stability and decomposition kinetics?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (10°C/min) reveals decomposition onset temperatures (~150°C). Gas chromatography-mass spectrometry (GC-MS) of evolved gases detects byproducts like benzene (from phenyl group degradation) and SiCl₄. Kinetic modeling (e.g., Kissinger method) calculates activation energies (Eₐ ~80–120 kJ/mol) for degradation steps .

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